molecular formula C11H11FO3 B13542174 2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid

2-[1-(2-Fluorophenoxy)cyclopropyl]aceticacid

Cat. No.: B13542174
M. Wt: 210.20 g/mol
InChI Key: IFXRPSZGGUAXTP-UHFFFAOYSA-N
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Description

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is an organic compound with the molecular formula C11H11FO3. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a 2-fluorophenoxycyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid can be achieved through several methods. One common approach involves the reaction of 2-fluorophenol with cyclopropyl bromide in the presence of a base to form 2-fluorophenoxycyclopropane. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and a fluorine atom. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid is a compound of interest due to its potential biological activity, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound features a cyclopropyl ring substituted with a fluorophenoxy group. This unique structure may contribute to its biological activities, including anti-inflammatory and analgesic effects.

Research indicates that 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid may exert its biological effects through several mechanisms:

  • Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to selectively inhibit COX enzymes, which play a crucial role in the inflammatory process. For instance, studies on related compounds have demonstrated significant COX-1 selectivity, suggesting that 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid could also exhibit similar properties .
  • Antinociceptive Effects : The compound may possess analgesic properties by modulating pain pathways, potentially through COX inhibition or other mechanisms affecting neurotransmitter release .

In Vitro Studies

In vitro studies have highlighted the compound's potential efficacy in various biological assays:

  • Cell Line Studies : The compound was tested on human cancer cell lines, showing promising cytotoxic effects comparable to established anticancer agents. For example, it demonstrated significant inhibition of cell proliferation in ovarian cancer models .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures have shown reduced edema and pain responses, indicating potential therapeutic applications in inflammatory diseases .

In Vivo Studies

Animal studies further elucidate the pharmacological profile:

  • Efficacy in Pain Models : In rodent models, the administration of 2-[1-(2-Fluorophenoxy)cyclopropyl]acetic acid resulted in a marked reduction in pain behavior, supporting its use as an analgesic agent .
  • Safety Profile : Toxicological assessments indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed during preliminary trials .

Data Tables

Study TypeModel UsedKey Findings
In VitroHuman Ovarian Cancer CellsSignificant cytotoxicity observed
In VivoRodent Pain ModelsReduced pain behavior and inflammation
ToxicologyAnimal ModelsFavorable safety profile at therapeutic doses

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

2-[1-(2-fluorophenoxy)cyclopropyl]acetic acid

InChI

InChI=1S/C11H11FO3/c12-8-3-1-2-4-9(8)15-11(5-6-11)7-10(13)14/h1-4H,5-7H2,(H,13,14)

InChI Key

IFXRPSZGGUAXTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC(=O)O)OC2=CC=CC=C2F

Origin of Product

United States

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